5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxybenzamide core linked to a pyrrolidinone moiety through a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-[4-(2-hydroxypyrrolidin-1-yl)phenyl]benzamide.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-morpholin-4-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide stands out due to its specific structural features, such as the presence of the pyrrolidinone ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-9-4-12(19)11-15(16)18(23)20-13-5-7-14(8-6-13)21-10-2-3-17(21)22/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGKPRXVBRBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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